Tetradeca-1,13-dien-7-one
CAS No.: 657390-15-3
Cat. No.: VC16795677
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 657390-15-3 |
|---|---|
| Molecular Formula | C14H24O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | tetradeca-1,13-dien-7-one |
| Standard InChI | InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2 |
| Standard InChI Key | ATYLGQXZCBYVDQ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCC(=O)CCCCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
Tetradeca-1,13-dien-7-one has the molecular formula C₁₄H₂₂O, derived from its 14-carbon chain (tetradeca), two double bonds (dien), and a ketone group. The IUPAC name explicitly defines the positions of unsaturation and the carbonyl group: 7-oxotetradeca-1,13-diene. The conjugated double bonds at C1–C2 and C13–C14, combined with the ketone at C7, create a unique electronic environment that influences reactivity and intermolecular interactions .
Stereochemical Considerations
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
The ketone group at C7 suggests a strategic disconnection into two fragments: a C7 carbonyl-containing segment and a C7 diene moiety. Cross-cyclization or olefin metathesis strategies, as demonstrated in the synthesis of tetradeca-5,9-dienedioic acid hybrids , could be adapted. For example:
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Aldol Condensation: Coupling a hept-6-en-2-one fragment with a hept-1-ene derivative under basic conditions.
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Wittig Reaction: Reacting a C7 ketone with a ylide generated from a 1,13-diene phosphonium salt.
Catalytic Cross-Metathesis
The Grubbs catalyst, effective in forming internal alkenes, could dimerize a 7-keto-1-ene precursor. This method has been employed in the synthesis of tetradeca-1,7-diene derivatives , though regioselectivity for the 1,13-diene system would require careful optimization.
Physicochemical Properties
Predicted Physical Properties
Using computational tools and analog data , key properties can be estimated:
The ketone group enhances polarity compared to purely hydrocarbon analogs like tetradeca-1,7-diene (LogP = 6.02) , but the long alkyl chain dominates hydrophobicity.
Spectroscopic Signatures
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IR Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ for the carbonyl group (C=O stretch) .
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¹H NMR: Distinct signals for vinylic protons (δ 5.2–5.8 ppm) and allylic methylenes (δ 2.0–2.5 ppm). The ketone proton is absent, but adjacent methylenes would appear deshielded.
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¹³C NMR: Carbonyl carbon at δ 205–215 ppm, with olefinic carbons at δ 120–135 ppm .
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring precise positioning of the double bonds and ketone during synthesis.
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Stability: Conjugated dienes are prone to oxidation and polymerization, necessitating inert atmospheres and radical inhibitors during storage.
Biological Testing
Proposed assays include:
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